2,3,6-Trimethoxy-alpha-methyl-benzeneethanamine, monohydrochloride
Overview
Description
2,3,6-Trimethoxy-alpha-methyl-benzeneethanamine, monohydrochloride is a versatile chemical compound with extensive scientific applications. It is known for its diverse properties, making it a valuable tool in cutting-edge research, particularly in drug synthesis and neuroscience studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6-Trimethoxy-alpha-methyl-benzeneethanamine, monohydrochloride typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild and functional group tolerant reaction conditions, as well as the relatively stable and environmentally benign nature of the organoboron reagents used .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical synthesis processes that ensure high yield and purity. The specific methods and conditions can vary depending on the manufacturer, but they generally adhere to stringent quality control standards to ensure the consistency and reliability of the product .
Chemical Reactions Analysis
Types of Reactions
2,3,6-Trimethoxy-alpha-methyl-benzeneethanamine, monohydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The conditions for these reactions can vary, but they often involve controlled temperatures and pressures to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce corresponding ketones or aldehydes, while reduction reactions may yield alcohols or amines.
Scientific Research Applications
2,3,6-Trimethoxy-alpha-methyl-benzeneethanamine, monohydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is employed in studies involving neurotransmitter analogs and receptor binding.
Medicine: It is investigated for its potential therapeutic effects in treating neurological disorders.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism by which 2,3,6-Trimethoxy-alpha-methyl-benzeneethanamine, monohydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors in the brain, influencing neurotransmitter activity and modulating various physiological processes. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2,3,6-Trimethoxy-alpha-methyl-benzeneethanamine, monohydrochloride include:
- 2,4,6-Trimethoxy-alpha-methyl-benzeneethanamine
- 2,3,5-Trimethoxy-alpha-methyl-benzeneethanamine
- 2,3,6-Trimethoxy-beta-methyl-benzeneethanamine
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of methoxy groups and its specific binding affinity to certain receptors. This makes it particularly valuable in neuroscience research and drug development.
Properties
IUPAC Name |
1-(2,3,6-trimethoxyphenyl)propan-2-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3.ClH/c1-8(13)7-9-10(14-2)5-6-11(15-3)12(9)16-4;/h5-6,8H,7,13H2,1-4H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKJMDJMJBHVIMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C(C=CC(=C1OC)OC)OC)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601345649 | |
Record name | 1-(2,3,6-Trimethoxyphenyl)propan-2-amine hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601345649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5556-75-2 | |
Record name | 1-(2,3,6-Trimethoxyphenyl)propan-2-amine hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601345649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TMA-5 hydrochloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77JRY42TUF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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